molecular formula C11H11N3OS B13996603 6-Amino-1-benzyl-2-sulfanylidenepyrimidin-4-one CAS No. 92289-61-7

6-Amino-1-benzyl-2-sulfanylidenepyrimidin-4-one

Cat. No.: B13996603
CAS No.: 92289-61-7
M. Wt: 233.29 g/mol
InChI Key: DBXNPCRFCBVMNP-UHFFFAOYSA-N
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Description

6-Amino-1-benzyl-2-sulfanylidenepyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-benzyl-2-sulfanylidenepyrimidin-4-one typically involves the reaction of benzylamine with thiourea and a suitable aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-benzyl-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-1-benzyl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1-benzyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-benzyl-2-sulfanylidenepyrimidin-4-one is unique due to the presence of the sulfanylidenepyrimidine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

92289-61-7

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

6-amino-1-benzyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C11H11N3OS/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,13,15,16)

InChI Key

DBXNPCRFCBVMNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=O)NC2=S)N

Origin of Product

United States

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